molecular formula C9H22NO2+ B3055946 Muscaridine CAS No. 6801-43-0

Muscaridine

Cat. No. B3055946
CAS RN: 6801-43-0
M. Wt: 176.28 g/mol
InChI Key: LPZBCQRFTKPWLL-DTWKUNHWSA-N
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Description

Muscaridine is a naturally occurring alkaloid that is found in mushrooms belonging to the genus Inocybe. It belongs to the class of muscarinic receptor agonists and is known to elicit parasympathetic responses. Muscaridine has been extensively studied for its potential application in scientific research, particularly in the field of pharmacology. In

Scientific Research Applications

Synthesis and Structural Analysis

  • Muscaridine's chemical structure was established as the quaternary trimethylammonium salt of 6-amino-2,3-dihydroxyhexane. Research focused on synthesizing muscaridine from 2,3-dihydropyran, resulting in a product that matched the natural base in infrared spectrum and RF-value (Salemink & Schuller, 1960); (Salemink & Schuller, 2010).

Neurophysiology

  • In neurophysiological studies, muscarine, a related compound, was observed to impact synaptic transmission in the hippocampus, indicating its influence on neurotransmitter systems. Such studies provide insights into the synaptic mechanisms in the brain (Williams & Johnston, 1990).

Genetics and Resistance Studies

  • Research on imidacloprid resistance in Musca domestica (common housefly) revealed insights into the genetic inheritance of resistance to pesticides. This contributes to understanding the evolutionary dynamics of pest resistance and informs pest management strategies (Khan et al., 2014).

Therapeutic Opportunities

  • Studies on muscarinic acetylcholine receptor subtypes, which are related to muscaridine, have explored therapeutic applications for cognitive dysfunction and urinary incontinence. This research highlights the complexity and potential of targeting specific receptor subtypes for medical interventions (Eglen et al., 2001).

Material Science

  • An electrochemical study utilizing the MUSCA technique investigated the behavior of pseudocapacitive materials, demonstrating how innovative methodologies can be applied in material science research for energy storage solutions (Shao et al., 2019).

Pharmacology and Drug Resistance

  • The study of muscarinic receptors in different biological contexts, such as in the bladder and brain, has implications for developing drugs to treat conditions like overactive bladder and neurological disorders. This research helps in understanding how drugs interact with specific receptor types in the body (Hegde, 2006).

Toxicology

  • Toxicological assessments of substances derived from Musca domestica larvae, which can be influenced by muscaridine and related compounds, provide essential data for evaluating potential medical applications and safety concerns (Li et al., 2013).

properties

IUPAC Name

[(4R,5S)-4,5-dihydroxyhexyl]-trimethylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22NO2/c1-8(11)9(12)6-5-7-10(2,3)4/h8-9,11-12H,5-7H2,1-4H3/q+1/t8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZBCQRFTKPWLL-DTWKUNHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CCC[N+](C)(C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](CCC[N+](C)(C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22NO2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60218200
Record name Muscaridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60218200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Muscaridine

CAS RN

6801-43-0
Record name Muscaridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006801430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Muscaridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60218200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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